1-(pyridin-2-ylmethyl)piperidine-2-carboxylic Acid

Coordination Chemistry Metal Chelation Bioinorganic Chemistry

Researchers requiring precise chelation geometry face isomer interchange risk that compromises metal complex integrity. This 2-carboxylic acid isomer resolves this with quantifiable differentiation: • Bidentate chelation: Forms stable 5-membered rings with Zn²⁺, Cu²⁺, Ni²⁺ via piperidine-N and 2-COO⁻ - a coordination mode structurally impossible for the 4-isomer. • Computed logP 1.46 (vs. 1.32 for 4-isomer) enables predictable lipophilicity for formulation design. • Dihydrochloride salt (CAS 1027803-08-2) available for enhanced aqueous solubility in biological assays. Chiral center enables peptidomimetic and constrained amino acid analog synthesis.

Molecular Formula C12H16N2O2
Molecular Weight 220.27 g/mol
CAS No. 1023993-53-4
Cat. No. B12118211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(pyridin-2-ylmethyl)piperidine-2-carboxylic Acid
CAS1023993-53-4
Molecular FormulaC12H16N2O2
Molecular Weight220.27 g/mol
Structural Identifiers
SMILESC1CCN(C(C1)C(=O)O)CC2=CC=CC=N2
InChIInChI=1S/C12H16N2O2/c15-12(16)11-6-2-4-8-14(11)9-10-5-1-3-7-13-10/h1,3,5,7,11H,2,4,6,8-9H2,(H,15,16)
InChIKeyIAFCDOYHRSJFAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Pyridin-2-ylmethyl)piperidine-2-carboxylic Acid: Structural Profile & Procurement


1-(Pyridin-2-ylmethyl)piperidine-2-carboxylic acid (CAS 1023993-53-4) is a heterocyclic organic compound with the molecular formula C₁₂H₁₆N₂O₂ and a molecular weight of 220.27 g/mol [1]. It belongs to the class of piperidine carboxylic acids, characterized by a piperidine ring with a carboxylic acid group at the 2-position and a pyridin-2-ylmethyl substituent on the nitrogen atom [2]. This structural arrangement confers unique chelation potential and distinct physicochemical properties that are critical for its utility as a building block in medicinal chemistry and coordination chemistry, differentiating it from its 3- and 4-carboxylic acid positional isomers [3].

1-(Pyridin-2-ylmethyl)piperidine-2-carboxylic Acid: Isomer & Salt Form Differentiation


In-class piperidine carboxylic acids, such as 1-(pyridin-2-ylmethyl)piperidine-4-carboxylic acid, cannot be simply interchanged with the 2-carboxylic acid isomer due to fundamental differences in chelation behavior, physicochemical properties, and synthetic utility. The 2-carboxylic acid position allows for bidentate chelation with metal ions, a property not shared by the 4-isomer, which has significant implications for coordination chemistry and metal-mediated biological activities [1]. Furthermore, the 2-isomer exhibits a higher computed logP value (1.46 vs. 1.32) compared to its 4-isomer counterpart, indicating altered lipophilicity that can affect pharmacokinetic profiles and formulation strategies [2]. Additionally, the dihydrochloride salt form (CAS 1027803-08-2) offers enhanced aqueous solubility relative to the free base, a critical factor for experimental reproducibility in biological assays . These quantifiable differences underscore the importance of selecting the precise compound for applications requiring specific structural and physical attributes.

1-(Pyridin-2-ylmethyl)piperidine-2-carboxylic Acid: Differentiation Evidence vs. Analogs


Bidentate Metal Chelation vs. 4-Isomer

The 2-carboxylic acid positional isomer of piperidine derivatives, such as 1-(pyridin-2-ylmethyl)piperidine-2-carboxylic acid, exhibits distinct metal chelation behavior compared to its 4-carboxylic acid analog. Structural studies on piperidine-2-carboxylic acid (pipecolic acid) demonstrate its capacity for bidentate chelation with transition metals, forming stable complexes that differ fundamentally from those of the 3- and 4-isomers [1]. This chelation potential is a direct consequence of the carboxylic acid group's proximity to the piperidine nitrogen at the 2-position, enabling the formation of five-membered chelate rings [1].

Coordination Chemistry Metal Chelation Bioinorganic Chemistry

Lipophilicity: 2-Isomer vs. 4-Isomer

The computed octanol-water partition coefficient (logP) for 1-(pyridin-2-ylmethyl)piperidine-2-carboxylic acid is 1.45860, whereas the corresponding 4-carboxylic acid isomer has a computed logP of 1.31610 [1]. This difference of 0.1425 logP units indicates a slightly higher lipophilicity for the 2-isomer, which may influence its membrane permeability and distribution in biological systems [1].

Physicochemical Property Lipophilicity Drug Design

Solubility Enhancement via Dihydrochloride Salt

The dihydrochloride salt of 1-(pyridin-2-ylmethyl)piperidine-2-carboxylic acid (CAS 1027803-08-2) is documented to exhibit enhanced aqueous solubility compared to the free base form . While exact solubility values are not specified in available public data, this property is consistent with the behavior of dihydrochloride salts of amino acid derivatives, which typically show solubility improvements of 10- to 100-fold relative to their free base counterparts [1].

Salt Selection Solubility Enhancement Formulation

1-(Pyridin-2-ylmethyl)piperidine-2-carboxylic Acid: Key Application Scenarios


Bidentate Ligand for Transition Metals

Leverage the unique 2-carboxylic acid position to synthesize metal complexes with tailored geometries. The compound can act as a bidentate ligand, coordinating through both the piperidine nitrogen and the carboxylic acid oxygen to form stable five-membered chelate rings with transition metals such as Zn²⁺, Cu²⁺, or Ni²⁺ [1]. This property is not shared by the 4-isomer, which forms different complex structures [1]. Such complexes are valuable in catalysis, materials science, and as metalloenzyme models.

Chiral Building Block for Asymmetric Synthesis

The 2-carboxylic acid center introduces a chiral center (if obtained in enantiopure form), making this compound a versatile building block for the synthesis of chiral ligands, catalysts, and bioactive molecules [1]. Its structural similarity to pipecolic acid, a non-proteinogenic amino acid, positions it as a scaffold for peptidomimetics and constrained amino acid analogs [1].

Enhanced Solubility in Biological Assays

For cell-based or in vitro biochemical assays where aqueous solubility is critical, the dihydrochloride salt form (CAS 1027803-08-2) should be prioritized over the free base to ensure reliable dissolution and reproducible results . This form reduces the need for DMSO or other organic solvents that may interfere with biological systems .

Quote Request

Request a Quote for 1-(pyridin-2-ylmethyl)piperidine-2-carboxylic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.